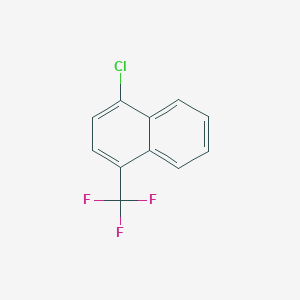

1-Chloro-4-(trifluoromethyl)naphthalene

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in a diverse array of chemical compounds. Its derivatives are integral to numerous areas of scientific research and industry. In medicinal chemistry, the naphthalene moiety is a key structural component in many approved and investigational drugs, including the anti-inflammatory drug Nabumetone and the antifungal agent Terbinafine. lifechemicals.com Naphthalene-based compounds have demonstrated a wide range of biological activities, contributing to the development of new therapeutic agents. lifechemicals.com

Beyond pharmaceuticals, functionalized naphthalenes are crucial in materials science. They are used in the synthesis of dyes, pigments, and organic ligands. lifechemicals.comrsc.org The unique photophysical properties of certain naphthalene diimides have led to their application in supramolecular chemistry, sensors, and molecular switching devices. nih.gov The versatility of the naphthalene core allows for the creation of complex molecular architectures with tailored electronic and physical properties, making it a subject of ongoing research for advanced materials. researchgate.net The development of efficient synthetic strategies for the selective functionalization of the naphthalene ring system remains an active area of investigation. rsc.orgresearchgate.net

Strategic Importance of Halogen and Trifluoromethyl Substituents in Aromatic Systems

The introduction of halogen atoms and trifluoromethyl (-CF3) groups onto aromatic rings is a widely employed strategy in medicinal chemistry and materials science to modulate the properties of organic molecules.

Halogen Substituents: Halogens, such as chlorine, influence the electronic properties of an aromatic ring through a combination of inductive and resonance effects. Due to their high electronegativity, halogens are inductively electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This dual nature allows for fine-tuning of a molecule's reactivity and electronic characteristics. libretexts.orgmasterorganicchemistry.com The presence of a halogen can also impact a molecule's conformation and its ability to form halogen bonds, which can be crucial for molecular recognition and binding to biological targets.

Trifluoromethyl Group: The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. researchgate.netmdpi.com Unlike halogens, the -CF3 group is a strong deactivator and directs electrophilic substitution to the meta position. Its inclusion in a molecule significantly increases lipophilicity (the ability to dissolve in fats and lipids), which can enhance the absorption and distribution of drugs within the body. researchgate.netmdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the metabolic stability and half-life of a drug. mdpi.com The unique combination of high electronegativity, steric bulk, and lipophilicity makes the -CF3 group a valuable tool for modifying the physicochemical and biological properties of aromatic compounds. researchgate.net

Research Landscape for 1-Chloro-4-(trifluoromethyl)naphthalene: A Review of Current Literature Trends

Direct and extensive research literature specifically focused on this compound is notably limited. The compound is not as widely studied or commercially prevalent as other functionalized aromatic systems. However, significant insights can be gleaned from its benzene (B151609) analogue, 1-Chloro-4-(trifluoromethyl)benzene (also known as p-Chlorobenzotrifluoride or PCBTF), which has been the subject of considerable research.

1-Chloro-4-(trifluoromethyl)benzene is a colorless liquid with a distinct aromatic odor. osha.govechemi.comwikipedia.org It is recognized for its utility as a solvent in various industrial applications, including coatings, inks, and cleaning agents, often as a replacement for more volatile or hazardous organic compounds. wikipedia.orgindustrialchemicals.gov.aunih.gov Its low potential to contribute to the formation of ground-level ozone has led to its classification as a volatile organic compound (VOC) exempt solvent in some jurisdictions. industrialchemicals.gov.aunih.gov

The chemical properties of PCBTF are heavily influenced by the chlorine atom and the trifluoromethyl group. The trifluoromethyl group enhances its lipophilicity and makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com It is relatively stable under normal conditions but can participate in typical aromatic reactions like electrophilic substitution. cymitquimica.com The presence of both a halogen and a trifluoromethyl group on the aromatic ring provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis.

Given the structural similarities, it can be inferred that this compound would also exhibit unique electronic and chemical properties, making it a potentially valuable, albeit under-explored, intermediate for the synthesis of more complex naphthalene-based molecules for applications in materials science and medicinal chemistry.

Table of Physicochemical Properties for 1-Chloro-4-(trifluoromethyl)benzene

| Property | Value |

| CAS Number | 98-56-6 |

| Molecular Formula | C₇H₄ClF₃ |

| Molecular Weight | 180.56 g/mol |

| Appearance | Clear colorless liquid with an aromatic odor osha.govechemi.comnih.gov |

| Boiling Point | 138.6 to 139.3 °C |

| Melting Point | -33 °C |

| Flash Point | 47 °C |

| Density | ~1.34 g/cm³ at 25 °C |

| Water Solubility | 29 mg/L |

This table presents data for 1-Chloro-4-(trifluoromethyl)benzene as a reference due to the limited available data for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClF3 |

|---|---|

Molecular Weight |

230.61 g/mol |

IUPAC Name |

1-chloro-4-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6ClF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |

InChI Key |

DDKYKJZBJJKICM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 4 Trifluoromethyl Naphthalene

Regioselective Functionalization Approaches for Naphthalene (B1677914) Scaffolds

Regioselective synthesis is crucial for installing chloro and trifluoromethyl groups at the specific 1 and 4 positions of the naphthalene ring. This can be accomplished by carefully choosing the order of substitution and the appropriate reagents to direct the functionalization.

Directed Chlorination Strategies on Trifluoromethylated Naphthalenes

One direct approach involves the electrophilic chlorination of a trifluoromethylated naphthalene precursor, such as 1-(trifluoromethyl)naphthalene. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. In benzene (B151609) chemistry, such groups are typically meta-directing. However, in the naphthalene system, the directing effects are more complex. Electrophilic substitution on monosubstituted naphthalenes is influenced by both electronic effects and the inherent reactivity differences between the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions.

The -CF₃ group at the C1 position deactivates the ring to which it is attached. Electrophilic attack will preferentially occur on the unsubstituted ring, primarily at the C5 and C8 positions. To achieve the desired 4-chloro substitution, direct chlorination is challenging due to these directing effects. Therefore, alternative strategies, such as those involving directing groups that can override the inherent electronic preferences, are often necessary. researchgate.net Methodologies employing palladium catalysis with a directing group can achieve C-H halogenation at specific sites, which could potentially be adapted for this transformation. researchgate.net

Introduction of Trifluoromethyl Groups onto Chlorinated Naphthalene Substrates

An alternative regioselective strategy is to introduce the trifluoromethyl group onto a pre-chlorinated naphthalene. Starting with 1-chloronaphthalene, the challenge lies in the selective introduction of the -CF₃ group at the C4 position. The development of novel trifluoromethylation reagents and catalytic systems has significantly advanced this field. nih.gov

Transition metal-catalyzed reactions are particularly effective for this purpose. nih.gov Copper and palladium catalysts are widely used to mediate the trifluoromethylation of aryl halides. researchgate.net For instance, the use of Ruppert-Prakash reagent (TMSCF₃) or Togni reagents in the presence of a suitable catalyst can achieve the desired transformation. The regioselectivity of this reaction would depend on the specific catalytic system and reaction conditions employed.

Table 1: Catalytic Systems for Trifluoromethylation of Aryl Halides

| Catalyst System | CF₃ Source | Substrate | Key Features |

|---|---|---|---|

| CuI / Ligand | TMSCF₃ | Aryl Iodide/Bromide | Broad applicability for various aryl halides. researchgate.net |

| Pd(OAc)₂ / Ligand | Togni Reagent II | Aryl Chloride | Functional group tolerance under mild conditions. beilstein-journals.org in researchgate.net |

Catalytic Methods in Naphthalene Functionalization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for bond formation. Transition metals, in particular, are instrumental in functionalizing aromatic systems like naphthalene.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-Cl or C-CF₃ Bond Formation

Transition metal catalysis provides a powerful tool for the formation of both carbon-chlorine (C-Cl) and carbon-trifluoromethyl (C-CF₃) bonds on the naphthalene core. rsc.org

C-CF₃ Bond Formation: Palladium- and copper-catalyzed cross-coupling reactions are the most prominent methods for introducing a trifluoromethyl group. These reactions typically involve the coupling of an aryl halide (e.g., 1,4-dichloronaphthalene (B155283) or 1-bromo-4-chloronaphthalene) with a nucleophilic or radical trifluoromethyl source. Recent advancements have led to the development of catalysts that are effective even with less reactive aryl chlorides. beilstein-journals.org in researchgate.net The choice of ligand for the metal center is critical in tuning the catalyst's reactivity and achieving high yields.

C-Cl Bond Formation: While direct chlorination is common, catalytic methods can also be used to form C-Cl bonds with high selectivity. For example, a Sandmeyer-type reaction, catalyzed by copper(I) chloride, can convert a diazonium salt intermediate into the corresponding aryl chloride. More advanced methods include the palladium-catalyzed chlorination of arylboronic acids or aryl triflates using a chloride source like CuCl₂ or N-chlorosuccinimide (NCS).

Palladium-Catalyzed Dearomatization and Functionalization of Halogenated Naphthalene Derivatives

A novel strategy for functionalizing naphthalenes involves a temporary dearomatization step. Palladium-catalyzed dearomative difunctionalization reactions can introduce two new functional groups across the 1,4-positions of the naphthalene ring. In this process, an intramolecular Heck-type insertion can generate a π-allylpalladium intermediate from a suitably substituted naphthalene. This intermediate is then captured by a nucleophile, resulting in a 1,4-difunctionalized dihydronaphthalene derivative.

While this method results in a non-aromatic product, it offers a unique way to control the 1,4-substitution pattern. The resulting dihydronaphthalene could potentially be re-aromatized in a subsequent step to yield the desired 1,4-disubstituted naphthalene. This approach highlights the versatility of palladium catalysis in accessing complex substitution patterns on the naphthalene scaffold that are difficult to achieve through traditional aromatic substitution reactions.

Multi-step Synthesis Pathways from Accessible Precursors

Given the challenges in achieving the desired regioselectivity in a single step, multi-step synthetic pathways starting from readily available precursors are often more practical. A common and versatile strategy involves the use of a Sandmeyer reaction sequence.

A plausible route could begin with 4-(trifluoromethyl)naphthalen-1-amine. This intermediate can be synthesized from 1-naphthylamine (B1663977) through trifluoromethylation followed by manipulation of functional groups. The synthesis would proceed as follows:

Diazotization: 4-(Trifluoromethyl)naphthalen-1-amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt, 4-(trifluoromethyl)naphthalene-1-diazonium chloride.

Sandmeyer Reaction: The diazonium salt is then treated with copper(I) chloride (CuCl). This promotes the displacement of the diazonium group (-N₂⁺) with a chloride atom, yielding the final product, 1-chloro-4-(trifluoromethyl)naphthalene.

This multi-step approach leverages well-established and reliable reactions to control the placement of the substituents accurately, overcoming the regioselectivity issues associated with direct electrophilic substitution on a deactivated naphthalene ring.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Trifluoromethyl)naphthalene |

| 1-Chloronaphthalene |

| Ruppert-Prakash Reagent (TMSCF₃) |

| Togni Reagents |

| 1,4-Dichloronaphthalene |

| 1-Bromo-4-chloronaphthalene |

| N-Chlorosuccinimide (NCS) |

| 4-(Trifluoromethyl)naphthalen-1-amine |

| 1-Naphthylamine |

| 4-(Trifluoromethyl)naphthalene-1-diazonium chloride |

| Copper(I) chloride |

| Nitrous acid |

| Sodium nitrite (B80452) (NaNO₂) |

| Hydrochloric acid (HCl) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Copper(I) iodide (CuI) |

| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) |

Isolation and Purification Techniques for High-Purity Derivatives

The crude this compound obtained from the Sandmeyer reaction typically contains unreacted starting materials, byproducts, and isomers. Achieving high purity is essential for its subsequent applications, necessitating effective isolation and purification techniques. Common impurities may include isomeric chloronaphthalenes, unreacted 4-(trifluoromethyl)naphthalen-1-amine, and phenolic byproducts formed from the reaction of the diazonium salt with water.

Crystallization:

Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

For this compound, a non-polar or moderately polar solvent is generally suitable. A solvent screening is typically performed on a small scale to identify the optimal solvent or solvent mixture.

Detailed Procedure: The crude product is dissolved in a minimal amount of a hot solvent, such as ethanol, methanol (B129727), or a hexane/ethyl acetate mixture. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent to remove any adhering impurities, and then dried under vacuum. The purity of the recrystallized product can be assessed by melting point determination and chromatographic analysis.

Common Recrystallization Solvents and Their Efficacy:

| Solvent/Solvent System | Rationale for Use | Expected Purity Improvement |

| Ethanol | Good solubility at high temperatures, poor at low. | Significant removal of non-polar impurities. |

| Methanol | Similar properties to ethanol. | Effective for removing various byproducts. |

| Hexane/Ethyl Acetate | A non-polar/polar mixture allows for fine-tuning of solubility. | Can be highly effective for separating closely related isomers. |

| Cyclohexane | A non-polar solvent effective for non-polar compounds. | Useful for removing more polar impurities. |

Chromatographic Methods:

For achieving very high purity or for separating isomeric impurities that are difficult to remove by crystallization, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of organic compounds.

Detailed Procedure: A solution of the partially purified this compound is prepared in a suitable solvent and injected onto an HPLC column. A reversed-phase column (e.g., C18) is often used for the separation of non-polar to moderately polar compounds. The mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water, is optimized to achieve the best separation of the desired product from its impurities. The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the high-purity derivative.

Typical HPLC Parameters for Purification:

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase | Effective for separation of aromatic compounds. |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of a range of compounds with varying polarities. |

| Flow Rate | 10-20 mL/min (preparative) | Optimized for separation efficiency and run time. |

| Detection | UV at 254 nm | Naphthalene derivatives strongly absorb UV light. |

By employing a combination of these advanced synthetic and purification methodologies, this compound can be obtained in high yield and with a purity exceeding 99%, meeting the stringent requirements for its use in various high-tech applications.

Mechanistic Investigations of Chemical Transformations Involving 1 Chloro 4 Trifluoromethyl Naphthalene

Influence of Chloro and Trifluoromethyl Groups on Naphthalene (B1677914) Reactivity

The reactivity of the naphthalene ring system in 1-chloro-4-(trifluoromethyl)naphthalene is significantly modulated by the electronic and steric properties of the chloro and trifluoromethyl substituents. Both groups are electron-withdrawing, which substantially decreases the electron density of the aromatic system compared to unsubstituted naphthalene, thereby deactivating it towards electrophilic attack.

Electronic Effects on Electrophilic Aromatic Substitution (EAS) Pathways

The chloro and trifluoromethyl groups deactivate the naphthalene ring towards Electrophilic Aromatic Substitution (EAS) through powerful inductive effects.

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the strongest electron-withdrawing groups. Its effect is primarily due to the strong inductive effect (-I) caused by the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density across the entire naphthalene system, making it much less nucleophilic and thus less reactive towards electrophiles. nih.gov

The combined -I effects of both substituents make this compound highly deactivated towards EAS. Any electrophilic attack will require more forcing conditions (e.g., stronger electrophiles, higher temperatures) than those needed for naphthalene itself. Computational studies on trifluoromethylated naphthalene derivatives confirm that the presence of -CF₃ groups significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), consistent with reduced reactivity in EAS. nih.gov

Stereoelectronic and Steric Effects on Reaction Regioselectivity

While both groups are deactivating, they exert competing directing effects that determine the position of substitution for an incoming electrophile. The regioselectivity is determined by the stability of the carbocation intermediate (arenium ion or sigma complex) formed upon electrophilic attack.

Directing Effects:

The 1-Chloro group is a deactivating ortho, para-director. It would direct an incoming electrophile to the 2-position (ortho) and the 4-position (para). However, since the 4-position is already substituted, it primarily directs to the 2-position and, to a lesser extent, the 5- and 7-positions (analogous to para).

The 4-Trifluoromethyl group is a strong deactivating meta-director. It would direct an incoming electrophile to the 3- and 5-positions.

Combined Influence and Regioselectivity: The ultimate position of substitution on the this compound ring depends on a combination of these directing effects and the inherent reactivity of the naphthalene positions (α-positions like 5 and 8 are generally more reactive than β-positions like 2, 3, 6, and 7). vaia.com

Attack at C-5: This position is meta to the -CF₃ group and analogous to para for the -Cl group. The arenium ion intermediate for attack at this α-position is relatively stable as the positive charge can be delocalized without being placed on the carbon bearing the electron-withdrawing -CF₃ group.

Attack at C-8: This α-position is subject to significant steric hindrance from the adjacent 1-chloro group (a peri-interaction). This steric repulsion destabilizes the transition state, making attack at C-8 less favorable. stackexchange.com

Attack at C-2 and C-3: These β-positions are less intrinsically reactive. Attack at C-2 is ortho to the directing chloro group but also strongly influenced by the adjacent deactivating -CF₃ group. Attack at C-3 is meta to the -CF₃ group but receives little directing influence from the 1-chloro group.

Therefore, electrophilic substitution is most likely to occur at the C-5 position , which is electronically favored (meta to the strongest deactivator) and sterically accessible. Substitution at other positions, such as C-2 or C-7, would be minor products.

| Position of Attack | Influence of 1-Cl Group | Influence of 4-CF₃ Group | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| 2 | Ortho (Favored) | Adjacent (Disfavored) | Low | Minor Product |

| 3 | Meta (Disfavored) | Meta (Favored) | Low | Possible Minor Product |

| 5 | Para-like (Favored) | Meta (Favored) | Low | Major Product |

| 6 | Meta-like (Disfavored) | Ortho-like (Disfavored) | Low | Unlikely |

| 7 | Para-like (Favored) | Meta-like (Favored) | Low | Minor Product |

| 8 | Ortho-like (Favored) | - | High (Peri-interaction) | Very Unlikely |

Detailed Reaction Mechanisms under Homogeneous and Heterogeneous Catalysis

While EAS reactions are disfavored, this compound can participate in transition-metal-catalyzed reactions, such as cross-coupling or dearomatization, which follow different mechanistic pathways.

Characterization of Key Intermediates (e.g., η³-benzylpalladium intermediates in dearomatization)

Palladium-catalyzed dearomatization reactions, such as the intramolecular Mizoroki-Heck reaction, provide a plausible pathway for the transformation of highly electron-deficient naphthalenes. Although no specific studies on this compound have been reported, a general mechanism can be proposed based on analogous systems.

In a hypothetical intramolecular dearomative Heck reaction, the mechanism would likely proceed as follows:

Oxidative Addition: The Pd(0) catalyst oxidatively inserts into a C-X bond on a tethered side chain, forming an organopalladium(II) species.

Migratory Insertion: The naphthalene acts as a masked conjugated diene. The palladium center coordinates to one of the double bonds of the substituted ring, followed by migratory insertion. This dearomatizing step is the key to the transformation.

Formation of η³-benzylpalladium Intermediate: The migratory insertion leads to a σ-alkylpalladium(II) complex. This can rearrange into a more stable η³-benzylpalladium (or π-allylpalladium) intermediate. This intermediate is characterized by the palladium atom coordinated to three carbon atoms of the dearomatized ring system.

β-Hydride Elimination/Reductive Elimination: The reaction concludes with a β-hydride elimination to form a new C=C bond and regenerate the Pd(0) catalyst, yielding a spirocyclic product.

The presence of the electron-withdrawing -CF₃ and -Cl groups would make the initial dearomatization step more energetically costly due to the high resonance stability of the starting aromatic compound. However, these reactions have been shown to be feasible on other electron-poor aromatic systems.

Elucidation of Transition State Structures and Energy Profiles

The elucidation of transition state structures and energy profiles for reactions involving this compound would rely heavily on computational chemistry, specifically Density Functional Theory (DFT) calculations. iau.ir

For an EAS reaction, DFT calculations would model the energy of the starting materials, the electrophile, the arenium ion intermediates for attack at each possible position, and the final products. The calculations would reveal the activation energy (Ea) for each pathway, confirming which position has the lowest energy transition state and is therefore the kinetically favored product. A typical energy profile would show that the transition state leading to the 5-substituted product is lower in energy than all other possibilities.

For a palladium-catalyzed reaction, computational modeling could map the entire catalytic cycle. Key transition states to be characterized would include:

The transition state for the oxidative addition.

The transition state for the migratory insertion (dearomatization step).

The transition state for the final β-hydride elimination.

Kinetic and Thermodynamic Studies of Reaction Pathways

No specific experimental kinetic or thermodynamic data for reactions of this compound are publicly available. However, the principles of kinetic and thermodynamic control are highly relevant, particularly for reversible reactions on naphthalene systems, such as sulfonation. stackexchange.com

Kinetic Product: The kinetic product is formed via the pathway with the lowest activation energy and is favored at lower temperatures. For EAS on this substrate, attack at the α-position (C-5) is expected to be kinetically favored due to the superior stability of the resulting arenium ion intermediate. vaia.comyoutube.com

Thermodynamic Product: The thermodynamic product is the most stable product and is favored under conditions of equilibrium (higher temperatures, longer reaction times). In some cases, the thermodynamically most stable product may differ from the kinetic product if, for example, the kinetic product suffers from steric strain that is relieved in the thermodynamic isomer. For this compound, the 5-substituted product is likely to be both the kinetic and thermodynamic product due to the absence of significant steric strain.

Experimental studies to determine this data would involve monitoring reaction progress over time at various temperatures using techniques like GC-MS or NMR spectroscopy to determine reaction rates (kinetics). Calorimetry could be used to measure the enthalpy of reaction (thermodynamics). nih.gov

| Parameter | Kinetic Control (e.g., Low Temp) | Thermodynamic Control (e.g., High Temp, Reversible) |

|---|---|---|

| Favored Product | Product of fastest reaction (lowest ΔG‡) | Most stable product (lowest ΔG°) |

| Predicted Major Isomer | 5-substituted | 5-substituted |

| Rationale | The transition state for attack at the C-5 position is expected to be the lowest in energy. | The 5-substituted product is likely the most stable isomer, lacking significant steric repulsions. |

Derivatization and Advanced Synthetic Applications of 1 Chloro 4 Trifluoromethyl Naphthalene

Functional Group Interconversions on the Naphthalene (B1677914) Core

The presence of both a halogen atom and a robust trifluoromethyl group provides two key sites for synthetic modification. These groups can be manipulated independently or in concert to introduce new functionalities and build molecular complexity.

The chloro group at the C-1 position of the naphthalene ring is a versatile handle for introducing a variety of substituents, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group on the electron-deficient naphthalene ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a wide range of primary and secondary amines. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org The successful amination of the structurally similar 1-chloro-4-(trifluoromethyl)benzene demonstrates the feasibility of this transformation. researchgate.net This method provides a direct route to N-arylated naphthalene derivatives, which are common motifs in pharmaceuticals and functional materials. researchgate.netnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov It is a highly reliable method for synthesizing aryl alkynes, which are valuable intermediates for more complex molecules and materials. wikipedia.org

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is one of the most widely used cross-coupling reactions due to its mild conditions and high functional group tolerance. This would allow the introduction of various aryl or alkyl groups at the C-1 position.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | C-N | Pd(0) or Pd(II) precatalyst + Phosphine Ligand (e.g., RuPhos) + Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) co-catalyst + Amine Base |

| Suzuki Coupling | Organoboron Reagent (RB(OH)₂) | C-C (sp²-sp²) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) |

Nucleophilic Aromatic Substitution (SNAr): The trifluoromethyl group is a powerful electron-withdrawing group, which significantly activates the naphthalene ring towards nucleophilic attack. libretexts.org The chloro substituent at the C-1 position is para to the CF₃ group, a geometrically optimal arrangement for SNAr. This allows the chlorine to be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions. libretexts.orgresearchgate.net This reaction proceeds through a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org This pathway provides a metal-free alternative to cross-coupling for installing heteroatom substituents.

The trifluoromethyl group is known for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. However, under specific and often harsh conditions, it can be transformed into other functional groups, providing unique synthetic pathways.

One of the most significant transformations is the hydrolysis of the trifluoromethyl group to a carboxylic acid . This can be achieved using a highly acidic medium, such as a mixture of fuming sulfuric acid and boric acid. rsc.orgnih.gov This conversion of the robust CF₃ group into a versatile carboxylic acid moiety dramatically expands the synthetic utility of the naphthalene scaffold, allowing for the subsequent formation of esters, amides, and other acid derivatives. nih.gov

Partial reduction of an aromatic trifluoromethyl group to a difluoromethyl (CF₂H) group has also been reported, offering a way to fine-tune the electronic properties of the molecule without complete removal of fluorine. researchgate.net While direct reduction to a methyl group is synthetically challenging, these selective C-F bond transformations highlight the evolving capabilities of modern synthetic chemistry to manipulate even the most stable functional groups. tcichemicals.com

Regioselective Derivatization to Form Polyfunctionalized Naphthalene Derivatives

Further functionalization of the this compound aromatic core can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is dictated by the directing effects of the existing chloro and trifluoromethyl substituents.

The chloro group is an ortho-, para-director, while the strongly deactivating trifluoromethyl group is a meta-director. docbrown.infogauthmath.com In the 1,4-substituted naphthalene system, these effects converge to direct incoming electrophiles to specific positions.

Positions ortho to Chlorine: C-2 and C-8

Positions meta to Trifluoromethyl: C-2, C-5, and C-7

The C-2 position is uniquely activated by the ortho-directing chloro group and simultaneously satisfies the meta-directing influence of the trifluoromethyl group. Therefore, electrophilic substitution is strongly predicted to occur at the C-2 position. This is supported by studies on the analogous compound, p-chlorobenzotrifluoride, which undergoes nitration at the position ortho to the chlorine and meta to the trifluoromethyl group to yield 4-chloro-3-nitrobenzotrifluoride. google.comnih.govnist.gov

This regioselectivity allows for the controlled synthesis of trifunctionalized naphthalene derivatives. For instance, nitration would yield 1-chloro-2-nitro-4-(trifluoromethyl)naphthalene, a valuable intermediate where each of the three substituents can be selectively modified to build highly complex molecular architectures.

Utility as a Synthon in the Construction of Complex Organic Molecules

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Due to its capacity for diverse and selective transformations, this compound serves as a powerful synthon for a wide array of complex organic structures.

The initial derivatizations described in section 4.1 transform this compound into more advanced intermediates. For example, replacing the chloro group via Suzuki coupling introduces a new aryl ring, creating a biaryl structure. Subsequent nitration at C-2 and hydrolysis of the trifluoromethyl group to a carboxylic acid would yield a highly functionalized biaryl naphthalene carboxylic acid, a scaffold with potential applications in materials science and medicinal chemistry.

The ability to introduce amine, alkyne, and carboxylic acid functionalities through controlled modifications of the chloro and trifluoromethyl groups makes this compound a key starting material for building blocks that are not commercially available. These tailored precursors are essential for the synthesis of targeted molecules with specific electronic, optical, or biological properties.

High-performance polymers, such as polyimides and polyamides, are critical materials in the aerospace and electronics industries due to their exceptional thermal stability and mechanical strength. The incorporation of fluorine, often in the form of trifluoromethyl groups, imparts desirable properties like enhanced solubility, lower dielectric constants, and improved optical transparency. researchgate.netresearchgate.netresearchgate.net

This compound is an ideal starting point for creating novel diamine monomers for such polymers. A plausible and efficient synthetic route involves the following steps:

Regioselective nitration at the C-2 position to yield 1-chloro-2-nitro-4-(trifluoromethyl)naphthalene.

Nucleophilic aromatic substitution of the activated chloro group with an aminophenol, forming a dinitro ether-linked intermediate.

Reduction of both nitro groups to yield a novel trifluoromethylated naphthalene diamine monomer.

This resulting diamine, containing a rigid naphthalene core, ether linkages for flexibility, and a bulky trifluoromethyl group, can then be polymerized with various aromatic tetracarboxylic dianhydrides to produce high-performance polyimides. researchgate.netrsc.org Research on analogous systems shows that such fluorinated polyimides exhibit excellent properties. researchgate.netresearchgate.net

| Property | Typical Value/Characteristic | Reason for Property |

|---|---|---|

| Thermal Stability | High (Tg > 250 °C, 10% weight loss > 500 °C) | Rigid aromatic naphthalene and imide rings in the polymer backbone. researchgate.net |

| Solubility | Soluble in organic solvents (e.g., NMP, DMAc) | Bulky CF₃ groups and ether linkages disrupt chain packing, reducing crystallinity. researchgate.netresearchgate.net |

| Dielectric Constant | Low | High electronegativity and low molar polarization of fluorine atoms. |

| Optical Transparency | High (forms transparent films) | Fluorine incorporation reduces intermolecular charge transfer interactions. researchgate.net |

| Mechanical Properties | Good (forms tough, flexible films) | Strong intermolecular forces of the rigid polymer backbone. researchgate.net |

Advanced Spectroscopic Elucidation of 1 Chloro 4 Trifluoromethyl Naphthalene and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural determination of organic molecules in solution. For 1-chloro-4-(trifluoromethyl)naphthalene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show signals for six aromatic protons. The electron-withdrawing nature of both the chlorine and trifluoromethyl substituents significantly influences the chemical shifts of these protons, generally shifting them downfield compared to unsubstituted naphthalene (B1677914). The protons on the substituted ring (H-2, H-3) and the peri-proton (H-5) are most affected. The expected chemical shifts and coupling patterns are derived from analyses of analogous structures. rsc.orgrsc.org

The ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 10 carbons of the naphthalene core and the one carbon of the trifluoromethyl group. The signals for the carbons directly bonded to the electronegative substituents (C-1 and C-4) are shifted significantly. The trifluoromethyl carbon (CF₃) exhibits a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the carbon to which it is attached (C-4) also appears as a quartet due to two-bond coupling (²JCF). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data is based on analysis of analogous compounds such as 1-fluoro-4-(trifluoromethyl)naphthalene (B1314065) and 1-(trifluoromethyl)naphthalene. rsc.org

| ¹H NMR | ¹³C NMR | ||

| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |

| H-2 | 7.5 - 7.7 | C-1 | 130 - 133 |

| H-3 | 7.9 - 8.1 | C-2 | 125 - 127 |

| H-5 | 8.1 - 8.3 | C-3 | 123 - 125 |

| H-6 | 7.6 - 7.8 | C-4 | 128 - 131 (q) |

| H-7 | 7.6 - 7.8 | C-4a | 126 - 128 |

| H-8 | 8.0 - 8.2 | C-5 | 128 - 130 |

| C-6 | 127 - 129 | ||

| C-7 | 127 - 129 | ||

| C-8 | 124 - 126 | ||

| C-8a | 132 - 134 | ||

| CF₃ | 123 - 125 (q) |

Note: (q) denotes a quartet splitting pattern due to C-F coupling.

¹⁹F NMR spectroscopy is highly sensitive for identifying fluorine-containing compounds. wikipedia.org The trifluoromethyl group in aromatic systems provides a distinct and easily identifiable signal. For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is diagnostic for an aryl-CF₃ group and is anticipated to be in the range of -60 to -65 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu This is consistent with data from closely related analogues like 1-fluoro-4-(trifluoromethyl)naphthalene (δ -62.1 ppm) and 1-chloro-4-(trifluoromethyl)benzene (δ -62.6 ppm). rsc.org

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound

| Group | Predicted δ (ppm) | Multiplicity |

| -CF₃ | -62 to -63 | Singlet (s) |

While one-dimensional spectra provide initial data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals, especially in complex, substituted aromatic systems. figshare.commdpi.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would reveal the connectivity between adjacent protons on each ring of the naphthalene system (e.g., H-2 with H-3; H-5 with H-6; H-6 with H-7; H-7 with H-8), confirming the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the straightforward assignment of all protonated carbons (C-2, C-3, C-5, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary (non-protonated) carbons (C-1, C-4, C-4a, C-8a) by observing their correlations to nearby protons. For example, H-2 and H-3 would show correlations to the chlorine-bearing C-1 and the trifluoromethyl-bearing C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for confirming the relative positions of protons across the naphthalene rings, such as the interaction between H-8 and H-1 (if a proton were present at C-1).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound are dominated by vibrations associated with the substituted naphthalene core and the trifluoromethyl group.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands typically appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene skeleton. nasa.gov

C-F Stretching: Very strong and characteristic absorption bands for the CF₃ group, typically found in the 1100-1350 cm⁻¹ range.

C-Cl Stretching: A medium to strong band expected in the 700-850 cm⁻¹ region.

C-H Out-of-Plane Bending: Bands in the 700-900 cm⁻¹ region, the positions of which can sometimes be diagnostic of the aromatic substitution pattern.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1450 - 1650 | Medium-Strong |

| C-F Stretch (asymmetric) | ~1320 | Very Strong |

| C-F Stretch (symmetric) | ~1150 | Very Strong |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula, C₁₁H₆ClF₃. This is a critical step in confirming the identity of the compound.

Fragmentation Pathways: Under Electron Ionization (EI), this compound would produce a molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will be accompanied by an M+2 peak with approximately one-third the intensity of the M⁺ peak, a characteristic signature for a monochlorinated compound.

Common fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a trifluoromethyl radical: [M - CF₃]⁺

Loss of a fluorine radical: [M - F]⁺

These fragmentation patterns are consistent with those observed for similar aromatic structures.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₁₁H₆³⁵ClF₃]⁺ | 230 | Molecular Ion |

| [M+2]⁺ | [C₁₁H₆³⁷ClF₃]⁺ | 232 | Isotope peak for ³⁷Cl |

| [M - Cl]⁺ | [C₁₁H₆F₃]⁺ | 195 | Loss of Chlorine |

| [M - CF₃]⁺ | [C₁₁H₆Cl]⁺ | 161 | Loss of Trifluoromethyl group |

Electronic Absorption (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophore system. The naphthalene ring system is an excellent chromophore with characteristic π → π* transitions. Unsubstituted naphthalene exhibits strong absorptions around 220 nm, a structured band near 275 nm, and a weaker, structured band around 312 nm.

Table 5: Comparison of UV-Vis Absorption Maxima (λmax) for Naphthalene and Predicted Values for this compound

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Naphthalene | ~221 | ~275 | ~312 |

| This compound (Predicted) | 225 - 235 | 280 - 290 | 315 - 325 |

X-ray Crystallography: Single Crystal Diffraction for Solid-State Molecular Structure and Packing Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a specific crystallographic study for this compound was not found in the reviewed literature, analysis of closely related naphthalene analogues provides significant insight into the expected solid-state characteristics.

Detailed crystallographic data has been reported for analogues such as 1,4-bis(chloromethyl)naphthalene (B50580). nih.govresearchgate.net The analysis of these related structures allows for a predictive understanding of the molecular conformation and crystal packing that this compound might adopt.

A study on 1,4-bis(chloromethyl)naphthalene revealed a monoclinic crystal system. nih.govresearchgate.net The bond lengths within the naphthalene ring system of this analogue are in the range of 1.344(6) Å to 1.425(5) Å. nih.govresearchgate.net It is anticipated that the introduction of a trifluoromethyl group in this compound would influence the electron distribution and geometry of the naphthalene core, though the fundamental planar structure of the naphthalene ring would be preserved.

The molecular packing in the crystal lattice is governed by a variety of intermolecular interactions. In the case of halogenated and fluorinated organic molecules, interactions such as π–π stacking, halogen bonding, and other weak supramolecular contacts play a significant role. nih.govrsc.orgnih.govmdpi.com For 1,4-bis(chloromethyl)naphthalene, molecules are arranged in stacks through π–π interactions between the aromatic rings of neighboring naphthalene systems, with a centroid-centroid distance of 3.940 Å. nih.govresearchgate.net It is highly probable that this compound would also exhibit similar π–π stacking arrangements.

The table below presents crystallographic data for an analogous compound, 1,4-bis(chloromethyl)naphthalene, which serves as a reference for predicting the structural parameters of this compound. nih.govresearchgate.net

| Parameter | 1,4-Bis(chloromethyl)naphthalene |

| Chemical Formula | C₁₂H₁₀Cl₂ |

| Molecular Weight | 225.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6887 (11) |

| b (Å) | 4.5835 (3) |

| c (Å) | 17.8278 (13) |

| β (°) | 109.666 (4) |

| Volume (ų) | 1053.31 (13) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 (2) |

Computational and Theoretical Chemistry Studies on 1 Chloro 4 Trifluoromethyl Naphthalene

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 1-chloro-4-(trifluoromethyl)naphthalene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.

HOMO: The HOMO is associated with the ability to donate electrons. In naphthalene (B1677914), the HOMO is a π-orbital delocalized across the aromatic rings. The chloro and trifluoromethyl groups are both electron-withdrawing, which would be expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted naphthalene.

LUMO: The LUMO is associated with the ability to accept electrons. The strongly electron-withdrawing trifluoromethyl group, in particular, would significantly lower the energy of the LUMO, increasing the molecule's electron affinity. nih.gov

HOMO-LUMO Gap: The net effect of these substituents is a predicted reduction of the HOMO-LUMO gap compared to naphthalene. researchgate.net A smaller gap suggests higher chemical reactivity and lower kinetic stability. samipubco.com

Table 1: Illustrative Frontier Molecular Orbital Energies

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| This compound | DFT (Predicted) | Lower than -6.13 | Lower than -1.38 | < 4.75 |

Note: Values for this compound are qualitative predictions based on substituent effects.

Electrostatic Potential (ESP) Surfaces map the charge distribution of a molecule and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the ESP surface would show negative potential (red/yellow) around the electronegative chlorine and fluorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected on the hydrogen atoms and regions of the π-system depleted of electron density, highlighting sites for potential nucleophilic interaction.

Quantum chemical calculations are highly effective at predicting spectroscopic data. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions has been shown to be high when correlated with experimental data, often with minimal deviation after applying scaling factors. researchgate.netnih.gov For this compound, calculations would show downfield shifts for aromatic protons and carbons near the electron-withdrawing chloro and trifluoromethyl groups. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment and is a key parameter that can be accurately predicted. nih.govrsc.org

Table 2: Hypothetical Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (C-Cl) | 130.5 | 131.0 | +0.5 |

| C2 | 126.8 | 127.2 | +0.4 |

| C3 | 125.4 | 125.7 | +0.3 |

| C4 (C-CF₃) | 128.9 (quartet) | 129.3 (quartet) | +0.4 |

| ... | ... | ... | ... |

Note: This table is illustrative. Experimental data is not available, and calculated values are hypothetical examples demonstrating typical correlation.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled to achieve excellent agreement, aiding in the assignment of complex experimental spectra. nih.gov

For this compound, the primary conformational flexibility involves the rotation of the trifluoromethyl (–CF₃) group around the C–C bond. Quantum chemical calculations can map the potential energy surface for this rotation to determine the most stable conformation and the energy barrier to rotation. Due to the steric interaction with the peri-hydrogen at the 5-position, the –CF₃ group is expected to have a preferred orientation. However, the rotational barrier is generally low for a –CF₃ group on an aromatic ring, suggesting that at room temperature, it can be considered a nearly free rotor. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: Investigation of Dynamic Behavior and Intermolecular Interactions (e.g., host-guest complexation with calixarenes, if applicable by analogy)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions that are not accessible through static quantum calculations. For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with and orients itself in different solvents.

Aggregation: The tendency of molecules to stack or aggregate in solution or in the solid state, driven by π–π stacking and other weak interactions. researchgate.net

Membrane Interaction: How the molecule partitions into and behaves within a lipid bilayer, which is relevant for assessing bioavailability and toxicity. kyoto-u.ac.jp

Surface Adsorption: Simulating the interaction and binding of the molecule onto the surfaces of materials like clay minerals or nanoparticles. mdpi.com

By analogy, MD simulations of naphthalene have been used to predict crystal growth patterns and to understand the dynamics of how water molecules interact with its hydrophobic surface. rsc.orgnih.gov Similarly, while no specific studies on the complexation of this compound with hosts like calixarenes exist, MD simulation is the primary computational tool for investigating the thermodynamics and kinetics of such host-guest binding events.

Reaction Mechanism Modeling: Elucidation of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry is a cornerstone of modern mechanistic studies. For this compound, DFT calculations can be employed to model various chemical reactions, such as:

Nucleophilic Aromatic Substitution (SₙAr): The naphthalene ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group. Calculations can map the reaction pathway for the displacement of the chloride ion by a nucleophile. This involves locating the Meisenheimer intermediate (if one exists) or the transition state for a concerted displacement, and calculating the activation energy barrier, which determines the reaction rate. nih.govresearchgate.net

Radical Reactions: Modeling the reaction with radicals, such as hydroxyl radicals in atmospheric degradation, can elucidate degradation pathways and product formation. acs.org

Electrophilic Aromatic Substitution: Although the ring is deactivated, calculations can determine the regioselectivity of electrophilic attack by comparing the activation barriers for substitution at different positions on the ring.

These studies provide a detailed, step-by-step view of the reaction, revealing bond-making and bond-breaking processes that are often impossible to observe directly through experiments. comporgchem.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate chemical structure with reactivity or other properties. These models rely on molecular descriptors, many of which are derived from computational chemistry.

For a series of substituted naphthalenes including this compound, a QSRR model could be developed to predict properties like:

Chromatographic Retention Time: As demonstrated for polychlorinated naphthalenes, descriptors like the heat of formation and electronic properties can be used to build highly accurate models predicting gas chromatography retention indices. nih.gov

Toxicity or Biological Activity: By correlating calculated descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area) with experimentally measured toxicity, a predictive model can be constructed.

Environmental Fate: Properties like soil adsorption coefficients or degradation rates can be modeled using descriptors that quantify molecular size, polarity, and reactivity.

These models are valuable for screening large numbers of compounds and prioritizing experimental work by predicting the properties of yet-unsynthesized molecules.

Structure Reactivity and Structure Selectivity Relationships

Systematic Investigation of Substituent Effects (Chloro vs. Trifluoromethyl) on Reaction Pathways

The reactivity of 1-chloro-4-(trifluoromethyl)naphthalene is dictated by the interplay of the electronic effects of the chloro and trifluoromethyl groups. Both substituents are electron-withdrawing, yet they differ in the nature of their influence—the chloro group exerts a deactivating inductive effect (-I) and a weak activating resonance effect (+R), while the trifluoromethyl group is strongly deactivating through a powerful inductive effect (-I) and a deactivating hyperconjugative effect.

The naphthalene (B1677914) ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). reddit.comstackexchange.com However, the presence of two deactivating groups in this compound significantly tempers this reactivity. The trifluoromethyl group, being one of the strongest electron-withdrawing groups, profoundly reduces the electron density of the naphthalene nucleus, making electrophilic attack more challenging. nih.govmdpi.comresearchgate.net The chloro group also contributes to this deactivation.

In electrophilic aromatic substitution reactions, the position of attack is directed by the existing substituents. For this compound, the potential sites for substitution are the unsubstituted positions on both rings. The directing effects of the chloro and trifluoromethyl groups, along with the inherent reactivity differences between the α and β positions of the naphthalene core, will determine the regioselectivity of such reactions. Generally, electrophilic attack on naphthalene is favored at the α-position due to the formation of a more stable carbocation intermediate. wordpress.com However, the strong deactivating nature of the substituents in this compound might alter this preference or necessitate harsh reaction conditions.

Conversely, the electron-deficient nature of the aromatic system makes it more susceptible to nucleophilic aromatic substitution (SNAr). The chloro group at the 1-position can potentially be displaced by a nucleophile, a reaction that would be facilitated by the presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position, which can stabilize the intermediate Meisenheimer complex.

The following table summarizes the expected influence of the chloro and trifluoromethyl substituents on different reaction pathways for the naphthalene core.

| Reaction Type | Effect of Chloro Group | Effect of Trifluoromethyl Group | Overall Effect on this compound |

| Electrophilic Aromatic Substitution | Deactivating (Inductive > Resonance) | Strongly Deactivating (Strong Inductive) | Significantly deactivated ring system, requiring forcing conditions. |

| Nucleophilic Aromatic Substitution | Activating (Inductive withdrawal stabilizes intermediate), Leaving Group | Strongly Activating (Strong inductive withdrawal stabilizes intermediate) | Activated towards nucleophilic displacement of the chloro group. |

Impact of Substitution Pattern on Aromaticity and Electron Density Distribution

The 1,4-substitution pattern on the naphthalene ring of this compound, combined with the electronic properties of the substituents, leads to a significant perturbation of the aromaticity and electron density distribution compared to unsubstituted naphthalene. Aromaticity, a measure of the cyclic delocalization of π-electrons, is sensitive to the nature and position of substituents. researchgate.net

Computational studies on substituted naphthalenes have shown that the distribution of electron density is non-uniform. nih.gov In this compound, the electron density is expected to be lowest in the vicinity of the trifluoromethyl group due to its potent electron-withdrawing capacity. The chloro group also contributes to this effect, though to a lesser extent. This polarization of the electron density has profound implications for the molecule's reactivity, directing electrophiles away from the substituted ring and potentially activating the chloro-substituted carbon for nucleophilic attack.

The table below illustrates the anticipated effects of the 1,4-substitution pattern with chloro and trifluoromethyl groups on the electronic properties of the naphthalene core.

| Electronic Property | Impact of 1-Chloro and 4-Trifluoromethyl Substitution | Consequence |

| Overall Electron Density | Significantly reduced across the naphthalene system. | Decreased reactivity towards electrophiles. |

| Electron Density Distribution | Polarized, with lower density on the substituted ring, particularly near the CF₃ group. | Directs regioselectivity in substitution reactions; activates the C1 position for nucleophilic attack. |

| Aromaticity | Likely reduced compared to unsubstituted naphthalene. | Influences thermodynamic stability and reactivity. |

Rational Design of Derivatives with Tunable Reactivity or Selectivity

The functional groups present in this compound serve as handles for the rational design of new derivatives with tailored properties. By strategically modifying or replacing these substituents, the reactivity and selectivity of the molecule can be fine-tuned for various applications. nih.govnih.gov

One primary avenue for derivatization is the nucleophilic displacement of the chloro group. A wide array of nucleophiles, such as amines, alkoxides, and thiolates, can be introduced at the 1-position to synthesize a library of new compounds. The reactivity of this SNAr reaction can be modulated by altering the reaction conditions or by introducing further substituents on the naphthalene ring.

Another approach involves transformations of the trifluoromethyl group, although this is generally more challenging due to the high strength of the C-F bonds. However, under specific conditions, it can be hydrolyzed or otherwise converted to other functional groups.

Furthermore, the unsubstituted positions on the naphthalene ring, while deactivated, can still undergo electrophilic substitution under appropriate conditions. This allows for the introduction of additional functional groups that can further modify the electronic and steric properties of the molecule. For instance, nitration or halogenation could introduce new reactive sites for subsequent transformations.

The principles of rational design for derivatives of this compound are outlined in the table below.

| Design Strategy | Target Modification | Desired Outcome | Potential Applications |

| Nucleophilic Aromatic Substitution | Replacement of the 1-chloro group with various nucleophiles (e.g., -OR, -NR₂, -SR). | Introduction of diverse functional groups to modulate biological activity or material properties. | Synthesis of novel pharmaceuticals, agrochemicals, or functional materials. nih.gov |

| Electrophilic Aromatic Substitution | Introduction of substituents (e.g., -NO₂, -Br) at unsubstituted positions. | Fine-tuning of electronic properties and creation of new synthetic handles. | Development of intermediates for more complex molecular architectures. |

| Cross-Coupling Reactions | Palladium-catalyzed coupling at the C-Cl bond (e.g., Suzuki, Buchwald-Hartwig). | Formation of C-C or C-N bonds to construct more complex molecules. | Synthesis of advanced materials and complex organic molecules. |

By leveraging a systematic understanding of the structure-reactivity relationships inherent to this compound, it is possible to rationally design and synthesize a diverse range of derivatives with precisely controlled chemical and physical properties.

Catalysis and Organometallic Chemistry: Advanced Roles of 1 Chloro 4 Trifluoromethyl Naphthalene

Environmental Chemical Degradation Pathways of Halogenated Trifluoromethyl Naphthalenes

Photolytic Degradation Mechanisms in Simulated Environmental Conditions

The photolytic degradation of 1-chloro-4-(trifluoromethyl)naphthalene is a key abiotic process that can lead to its transformation in aqueous environments and the atmosphere. This process is initiated by the absorption of solar radiation, which can induce the cleavage of chemical bonds within the molecule.

In aqueous solutions, direct photolysis is a likely pathway. The naphthalene (B1677914) ring system absorbs ultraviolet (UV) radiation, which can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This is a common photodegradation pathway for chlorinated aromatic compounds. The cleavage of the C-Cl bond would result in the formation of a 4-(trifluoromethyl)naphthalene radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from water or other organic matter, leading to the formation of 4-(trifluoromethyl)naphthalene.

Another potential photolytic pathway is photosubstitution, where the chlorine atom is replaced by a hydroxyl group from water, forming 1-hydroxy-4-(trifluoromethyl)naphthalene. The trifluoromethyl (-CF3) group is generally more resistant to photolytic cleavage than the C-Cl bond due to the high strength of the carbon-fluorine (C-F) bond. However, under certain conditions, photohydrolysis of the -CF3 group could occur, although this is generally considered a slower process.

In atmospheric models, gas-phase photolysis can occur, primarily driven by reactions with hydroxyl radicals (•OH). These radicals can add to the aromatic ring or abstract a hydrogen atom, initiating a cascade of oxidative reactions that can lead to ring cleavage and the formation of smaller, more oxidized products.

Interactive Data Table: Plausible Photodegradation Products of this compound

| Precursor Compound | Degradation Pathway | Potential Photoproducts | Environmental Compartment |

| This compound | Homolytic C-Cl bond cleavage | 4-(Trifluoromethyl)naphthalene | Aqueous, Atmospheric |

| This compound | Photosubstitution (Hydrolysis) | 1-Hydroxy-4-(trifluoromethyl)naphthalene | Aqueous |

| This compound | Reaction with Hydroxyl Radicals | Hydroxylated and ring-opened products | Atmospheric |

Chemical Oxidation and Reduction Pathways in Environmental Matrices

In environmental matrices such as soil and sediment, this compound can undergo chemical oxidation and reduction reactions. The redox conditions of the environment play a critical role in determining which pathway is favored.

Under aerobic (oxidizing) conditions, oxidation is the predominant pathway. Advanced oxidation processes involving reactive oxygen species like hydroxyl radicals can lead to the degradation of the compound. These reactions typically involve electrophilic addition of the oxidant to the aromatic ring, leading to the formation of hydroxylated intermediates. Further oxidation can result in ring cleavage and the formation of smaller organic acids and eventually mineralization to carbon dioxide and water.

Under anaerobic (reducing) conditions, reductive dechlorination is a significant transformation pathway for chlorinated aromatic compounds. In this process, the chlorine atom is removed and replaced by a hydrogen atom, yielding 4-(trifluoromethyl)naphthalene. This reaction is often mediated by reduced metal species or other reducing agents present in anoxic environments. The trifluoromethyl group is generally resistant to reduction under typical environmental conditions.

Interactive Data Table: Potential Chemical Transformation Products in Environmental Matrices

| Precursor Compound | Environmental Condition | Dominant Pathway | Potential Transformation Products |

| This compound | Aerobic (Soil, Water) | Oxidation | Hydroxylated intermediates, Ring-cleavage products |

| This compound | Anaerobic (Sediment, Groundwater) | Reductive Dechlorination | 4-(Trifluoromethyl)naphthalene |

Biodegradation Pathways: Investigation of Microbial Transformation and Metabolites

The biodegradation of halogenated aromatic compounds by microorganisms is a critical process for their removal from the environment. While specific studies on this compound are limited, the biodegradation pathways can be inferred from studies on related compounds like chlorinated and fluorinated naphthalenes.

Microorganisms can utilize two main strategies for the degradation of such compounds: aerobic and anaerobic degradation.

Under aerobic conditions , bacteria often initiate the degradation of aromatic compounds by incorporating one or two atoms of oxygen into the aromatic ring using enzymes called oxygenases. For a substituted naphthalene, a dioxygenase could attack the aromatic ring, leading to the formation of a cis-dihydrodiol. This intermediate can then be further metabolized through dehydrogenation and subsequent ring cleavage. The presence of both a chlorine and a trifluoromethyl group can influence the position of the initial enzymatic attack and the subsequent metabolic pathway. The chlorine atom may be removed either before or after ring cleavage.

Under anaerobic conditions , reductive dechlorination is a common microbial process. Bacteria can use chlorinated compounds as electron acceptors in a process known as dehalorespiration, where the chlorine atom is removed and replaced by a hydrogen atom. This would transform this compound into 4-(trifluoromethyl)naphthalene. The trifluoromethyl group is generally considered to be highly recalcitrant to microbial degradation due to the high stability of the C-F bond. While some microorganisms have been shown to defluorinate certain compounds, it is a relatively slow and specialized process.

The initial microbial transformation of this compound would likely involve either the removal of the chlorine atom or the oxidation of the naphthalene ring system, leading to a variety of potential metabolites.

Interactive Data Table: Postulated Microbial Transformation Metabolites

| Precursor Compound | Microbial Condition | Initial Transformation | Potential Metabolites |

| This compound | Aerobic | Dioxygenation | Chloro-trifluoromethyl-cis-naphthalene dihydrodiol, Hydroxylated derivatives |

| This compound | Anaerobic | Reductive Dechlorination | 4-(Trifluoromethyl)naphthalene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.